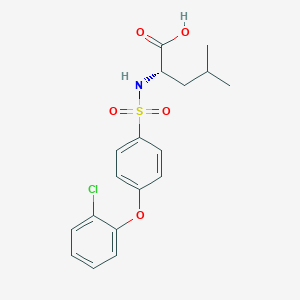

C18H20ClNO5S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves several steps. One common method includes the reaction of 4-chloro-N-(2-methoxyethyl)benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

C18H20ClNO5S is characterized by its molecular structure, which includes a chloro group and a sulfonate group, contributing to its reactivity and potential applications in drug development. The compound's crystal structure has been studied to provide insights into its physical properties, which are crucial for understanding its behavior in biological systems and materials science applications .

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the sulfonate group can enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Drug Delivery Systems

The compound has also been explored for use in drug delivery systems. Its ability to form stable complexes with metal ions through Click chemistry enhances its potential for targeted drug delivery. This method allows for the conjugation of therapeutic agents to this compound, facilitating more effective treatment regimens with reduced side effects .

Synthesis of Functional Materials

In materials science, this compound is utilized in the synthesis of multifunctional materials. Its unique chemical properties allow it to act as a precursor for creating advanced polymeric materials with specific functionalities, such as improved thermal stability and mechanical strength. These materials are applicable in various industries, including electronics and aerospace .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound derivatives on glioma cells demonstrated that these compounds could significantly inhibit cell proliferation. The mechanism involved the modulation of apoptotic pathways, leading to increased rates of programmed cell death in tumor cells. This study underscores the potential of this compound as a lead compound in developing new cancer therapies .

Case Study 2: Drug Delivery Applications

Another investigation focused on the use of this compound in Click chemistry for drug delivery applications. Researchers successfully synthesized a series of drug-conjugated complexes that showed enhanced bioavailability and targeted delivery capabilities in vitro. These findings suggest that this compound can be effectively utilized to improve the pharmacokinetics of therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in glioma cells |

| Drug Delivery Systems | Targeted drug delivery using Click chemistry | Improved bioavailability and targeted delivery |

| Materials Science | Synthesis of multifunctional materials | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Benzoximate (C18H18ClNO5): Similar structure but lacks the methanesulfonate group.

Tranexamic acid (C18H20ClNO5): Similar molecular formula but different functional groups and applications

Uniqueness

3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

C18H20ClNO5S, commonly known as Pyriofenone , is a synthetic fungicide with notable biological activity against various fungal pathogens. This article provides an in-depth analysis of its biological effects, including its mechanism of action, toxicity, pharmacokinetics, and case studies demonstrating its efficacy.

Chemical Structure and Properties

Pyriofenone has the following chemical structure:

- Molecular Formula : this compound

- Molecular Weight : 365.81 g/mol

- CAS Number : 688046-61-9

The compound features a chlorinated aromatic ring, a methoxyethyl side chain, and a sulfonate group, contributing to its fungicidal properties.

Pyriofenone functions primarily as an inhibitor of fungal respiration and metabolism. Its mode of action involves:

- Inhibition of mitochondrial respiration : Pyriofenone disrupts the electron transport chain in fungi, leading to reduced ATP production.

- Targeting specific fungal enzymes : It interferes with enzymes critical for fungal growth and reproduction, effectively curtailing their proliferation.

Efficacy Against Fungal Pathogens

Pyriofenone has demonstrated significant antifungal activity against a range of pathogens, including:

- Botrytis cinerea : Effective in controlling gray mold in various crops.

- Fusarium spp. : Shows promise in managing Fusarium wilt diseases.

- Alternaria spp. : Effective against leaf spot diseases.

Toxicity Profile

The toxicity of Pyriofenone has been evaluated through various studies. Key findings include:

- Acute Toxicity : The oral LD50 in rats ranges from 1,320 to 6,690 mg/kg, indicating low acute toxicity .

- Dermal and Eye Irritation : No skin irritation was observed; however, it is classified as a slight eye irritant .

- Reproductive Toxicity : Studies indicate no adverse effects on fertility or developmental outcomes in animal models .

Pharmacokinetics

Understanding the pharmacokinetics of Pyriofenone is crucial for assessing its safety and efficacy:

- Absorption : Rapid absorption occurs following oral administration, with peak plasma concentrations reached within 4 to 24 hours .

- Distribution : Tissue distribution studies show higher concentrations in the gastrointestinal tract, liver, and kidneys .

- Elimination : The primary route of elimination is via feces (73–91%), with minimal urinary excretion observed .

Field Trials

- Crop Protection Studies :

- Toxicological Assessments :

Table 1: Summary of Toxicity Data for Pyriofenone

| Endpoint | Result |

|---|---|

| Oral LD50 (Rat) | 1,320 - 6,690 mg/kg |

| Dermal LD50 (Rabbit) | >2,000 mg/kg |

| Eye Irritation (Rabbit) | Slight irritant |

| Skin Sensitization (Guinea Pig) | Not sensitizing |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax (hours) | 4 - 24 |

| Elimination Half-life (hours) | 13 - 46 |

| Primary Route of Excretion | Fecal (73 - 91%) |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing C18H20ClNO5S, and how can structural purity be ensured?

- Methodology : Synthesis typically involves coupling reactions between 4-chloro-N-(2-methoxyethyl)benzamide and methanesulfonate derivatives under controlled conditions. Structural purity is verified via X-ray crystallography (unit cell parameters: a = 5.671 Å, b = 18.225 Å, c = 17.99 Å, β = 90.18°) and comparison with CCDC reference data (ID: 2202400) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to confirm chemical purity (>98%).

Q. How can researchers characterize the crystallographic properties of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include space group (P21/n), Z-value (4), and refinement residuals (R₁ = 0.0316, wR₂ = 0.0813). Atomic coordinates and displacement parameters should be cross-referenced against crystallographic tables (e.g., Table 2 in Li et al., 2022) . For reproducibility, temperature control (170 K) and radiation wavelength (Mo Kα) must be standardized.

Q. What analytical techniques are suitable for studying the solubility and stability of this compound in polar solvents?

- Methodology : Use dynamic light scattering (DLS) to monitor aggregation in solvents like DMSO or ethanol. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Document solvent purity (≥99.9%) and storage conditions (argon atmosphere, -20°C) to minimize hydrolysis of the sulfonate group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical dipole moments of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict dipole moments. Compare with experimental values derived from dielectric constant measurements. Discrepancies >10% may indicate crystal packing effects or solvent interactions not modeled computationally. Use Hirshfeld surface analysis to quantify intermolecular forces .

Q. What strategies are effective in reconciling conflicting spectral data (e.g., NMR vs. IR) for the methoxyethyl group in this compound?

- Methodology : Assign NMR signals using 2D-COSY and HSQC to resolve overlapping peaks. For IR, compare experimental C-O stretching frequencies (1050–1150 cm⁻¹) with computed vibrational spectra. If contradictions persist, consider dynamic effects (e.g., rotational isomerism) via variable-temperature NMR .

Q. How should researchers design experiments to study the environmental stability of this compound under UV exposure?

- Methodology : Use a solar simulator (AM 1.5G spectrum, 1000 W/m²) to simulate UV irradiation. Monitor degradation via HPLC-UV/Vis and identify photoproducts using high-resolution mass spectrometry (HRMS). Include control experiments with radical scavengers (e.g., tert-butanol) to distinguish oxidation pathways .

Q. What advanced techniques are recommended for probing the molecular interactions of this compound with biological targets?

- Methodology : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For structural insights, use cryo-EM or molecular docking (AutoDock Vina) with homology models of target proteins .

Q. Methodological Frameworks for Data Analysis

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

- Example : A study on the compound’s inhibition of cytochrome P450 enzymes is feasible with microsomal assays, novel if no prior SAR exists, and relevant for drug-drug interaction predictions. Ethical considerations include using anonymized human liver microsomes .

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Methodology : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. For reproducibility, use ≥3 biological replicates and account for plate-to-plate variability via Z’-factor calculations .

Q. How should researchers document contradictions in crystallographic and spectroscopic data for publication?

Properties

Molecular Formula |

C18H20ClNO5S |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22)/t16-/m0/s1 |

InChI Key |

NOOHVTMKDANSCX-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.